molecular formula C12H10N4O4S B2387152 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251548-09-0

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2387152
CAS No.: 1251548-09-0
M. Wt: 306.3
InChI Key: JUTAKJGSBAMZGC-UHFFFAOYSA-N
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Description

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide features a hybrid structure combining a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group, linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl moiety. This architecture integrates key pharmacophoric elements:

  • The 1,3,4-oxadiazole ring is a bioisostere for esters and carbamates, enhancing metabolic stability and hydrogen-bonding interactions with biological targets .
  • The pyrrolidine dione group introduces polarity and hydrogen-bond acceptor/donor properties, which may influence solubility and target binding .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S/c17-8(5-16-9(18)1-2-10(16)19)13-12-15-14-11(20-12)7-3-4-21-6-7/h3-4,6H,1-2,5H2,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTAKJGSBAMZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring can be introduced via a cross-coupling reaction, and the pyrrolidinone ring is often formed through a lactamization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the 1,3,4-oxadiazole-acetamide framework but differ in substituents, leading to variations in bioactivity and physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Reference
Target Compound : 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide Thiophen-3-yl, pyrrolidine dione Not reported Inferred: Potential enzyme inhibition (SIRT2, LOX) or antimicrobial activity
N-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide (2a, 2b) Benzofuran, arylthio Not reported Antimicrobial activity (Laccase catalysis)
N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide 3-Methoxybenzyl, arylthio Not reported SIRT2 inhibition (IC₅₀ values in µM range)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Chloro-methylphenyl, indole-methyl 428.5 LOX inhibition (IC₅₀: 12.3 µM), α-glucosidase inhibition (IC₅₀: 14.8 µM)
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a) 2-Chlorophenyl, methoxycarbonylphenyl Not reported Antibacterial activity (Gram-positive and Gram-negative strains)

Key Structural and Functional Differences

Substituents on the Oxadiazole Ring: The thiophen-3-yl group in the target compound offers electron-rich aromaticity, contrasting with the benzofuran in , which may enhance antimicrobial activity through extended conjugation .

Biological Activity Trends :

  • Enzyme Inhibition : Compounds with indole-methyl (8t) or methoxybenzyl (11) groups exhibit strong LOX or SIRT2 inhibition, suggesting that bulky hydrophobic substituents enhance target binding. The target compound’s thiophene may offer similar steric bulk but with distinct electronic effects .
  • Antimicrobial Activity : Sulfanyl-linked derivatives (7a, 2a) show broad-spectrum antibacterial effects, likely due to thiol-mediated redox disruption. The target compound’s pyrrolidine dione may instead modulate eukaryotic enzymes (e.g., proteases) .

Physicochemical Properties :

  • Molecular weights of analogs range from 379–428 g/mol (Table 1), with higher weights correlating with improved LOX inhibition (8t, 428.5 g/mol) . The target compound’s weight is likely comparable, but its pyrrolidine dione may reduce logP (increased hydrophilicity) relative to sulfanyl derivatives.

Table 2: Comparative Pharmacological Profiles

Activity Type Target Compound (Inferred) Closest Analog (Evidence) Mechanistic Insight
Enzyme Inhibition Potential SIRT2/LOX modulation 8t (LOX IC₅₀: 12.3 µM) Bulky substituents (indole-methyl) enhance LOX binding; thiophene may mimic this.
Antimicrobial Action Possible moderate activity 2a (Laccase catalysis) Benzofuran-oxadiazole derivatives disrupt microbial redox balance via thiol groups.
Neuroprotective Effects Plausible (via SIRT2 inhibition) N-(5-(3-Methoxybenzyl)-oxadiazole) Methoxybenzyl groups optimize SIRT2 active-site interactions.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative that combines a pyrrolidine moiety with a thiophene and an oxadiazole. This structural complexity suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and activity of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl amine . This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under controlled conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of both the oxadiazole and thiophene rings may enhance its binding affinity to enzymes or receptors, potentially leading to:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction: It may alter signaling pathways that are crucial for cell proliferation and survival.

These interactions could result in various biological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a related study demonstrated that oxadiazole derivatives showed strong bactericidal effects against Staphylococcus spp., highlighting their potential as new antimicrobial agents . Specifically, compounds containing the oxadiazole structure have been shown to disrupt biofilm formation in bacteria, which is critical for their pathogenicity.

Anticancer Activity

The antiproliferative effects of oxadiazole derivatives have also been explored. A library of 1,2,5-oxadiazole derivatives was synthesized and tested for cytotoxicity against various human cancer cell lines including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). Some derivatives exhibited significant inhibition of topoisomerase I activity, which is essential for DNA replication in cancer cells . This suggests that the compound may also possess anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of related oxadiazole compounds against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed greater activity than traditional antibiotics like ciprofloxacin. The mechanism was linked to their ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity .

Case Study 2: Cytotoxicity Evaluation

In another investigation focusing on cytotoxicity, compounds similar to this compound were evaluated using the MTT assay on normal L929 cells. The study found that while some compounds were cytotoxic at higher concentrations, others enhanced cell viability at lower doses, indicating a selective toxicity profile that might be beneficial in therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound relative to similar structures, a comparison table is presented below:

Compound NameStructure FeaturesBiological ActivityReference
This compoundPyrrolidine + Thiophene + OxadiazoleAntimicrobial & Anticancer
3-Acetyl derivatives of 1,3,4-OxadiazolesVarious substituents on OxadiazoleStrong bactericidal effects
1,2,5-Oxadiazole derivativesVarious ring substitutionsCytotoxic against cancer cell lines

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